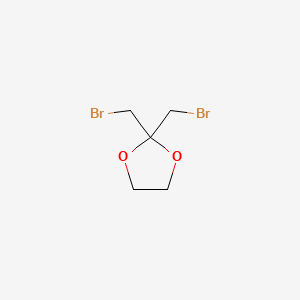

2,2-Bis(bromomethyl)-1,3-dioxolane

Description

Historical Context and Evolution of its Role in Organic Synthesis

The history of 2,2-Bis(bromomethyl)-1,3-dioxolane is intrinsically linked to the broader development of 1,3-dioxolane (B20135) chemistry. The fundamental synthesis of 1,3-dioxolanes, typically achieved through the acid-catalyzed reaction of an aldehyde or ketone with ethylene (B1197577) glycol, has been a cornerstone of organic chemistry for decades. wikipedia.orgorganic-chemistry.org This reaction is a classic method for the protection of carbonyl groups, a strategy that has been pivotal in the total synthesis of complex natural products. wikipedia.org

The evolution towards substituted dioxolanes, such as those bearing halogenated alkyl groups, expanded their utility beyond simple protecting groups. The synthesis of related compounds, like 2-bromomethyl-1,3-dioxolane, can be achieved through methods such as the reaction of ethylene glycol and acetaldehyde (B116499) followed by bromination. chemicalbook.com For the specific case of 2,2-disubstituted dioxolanes, the starting material is a ketone. The synthesis of this compound would logically follow from the reaction of 1,3-dibromoacetone (B16897) with ethylene glycol. The development of synthetic routes to such bifunctional dioxolanes has enabled their use as precursors for more elaborate molecules, including those with applications in agrochemicals. For instance, a patented process describes the preparation of 2-bromomethyl-2-(2,4-dichlorophenyl)-4-n-propyl-1,3-dioxolane as a key intermediate for fungicides. google.com

Current Academic Research Landscape and Emerging Applications of the Compound

Current research involving this compound and its close analogs primarily focuses on their application in materials science and as intermediates for bioactive molecules. The two bromomethyl groups serve as reactive handles for nucleophilic substitution reactions, allowing the compound to act as a crosslinking agent or as a monomer in polymerization reactions.

In the realm of polymer chemistry, the related compound 2,2-bis(bromomethyl)propane-1,3-diol is a known reactive flame retardant used in unsaturated polyester (B1180765) resins and rigid polyurethane foams. nih.gov This suggests a potential application for this compound in the development of new polymers with inherent flame-retardant properties. The dioxolane moiety itself is used as a comonomer in the production of polyacetals. wikipedia.org

Furthermore, the ability to introduce two separate functionalities via the bromomethyl groups makes this compound an attractive starting point for the synthesis of ligands for organometallic catalysis. Chiral ligands containing two dioxolane rings have been synthesized and utilized in asymmetric hydrogenation, demonstrating the potential of such structures in catalysis. rsc.org While direct research on this compound is not extensively published, its structure suggests it could be a valuable component in the design of new catalysts and functional materials.

Significance of the 1,3-Dioxolane Core in Synthetic Design

The 1,3-dioxolane ring is a significant structural motif in synthetic organic chemistry for several reasons. Its most prominent role is as a protecting group for aldehydes and ketones. wikipedia.org By converting a carbonyl group to a dioxolane, chemists can shield it from reacting with nucleophiles or under basic conditions, allowing for chemical modifications elsewhere in the molecule. organic-chemistry.org This acetal (B89532) can then be readily removed by hydrolysis under acidic conditions to regenerate the original carbonyl group. wikipedia.org

Beyond its role in protection, the 1,3-dioxolane moiety is a key component in a wide array of biologically active compounds. Derivatives of 1,3-dioxolane have been shown to exhibit antifungal, antibacterial, antiviral, and anti-HIV properties. nih.govchemicalbook.com For example, new 1,3-dioxolane derivatives have been synthesized and investigated as effective modulators to overcome multidrug resistance in cancer therapy. nih.gov The structural rigidity and stereochemical possibilities of the dioxolane ring contribute to its ability to interact with biological targets.

In materials science, 1,3-dioxolane is used as a solvent and as a comonomer in the synthesis of polyacetals. wikipedia.org Its derivatives are also explored as components of green solvents, offering alternatives to traditional volatile organic compounds. rsc.org The stability of the dioxolane ring under various conditions makes it a reliable component in the design of new materials and functional molecules. silverfernchemical.com

Chemical Compound Data

Below are tables detailing the properties of this compound and a summary of the applications of the broader 1,3-dioxolane class of compounds.

Table 1: Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 20599-01-3 | glpbio.comchemscene.comkeyorganics.net |

| Molecular Formula | C₅H₈Br₂O₂ | glpbio.comchemscene.com |

| Molecular Weight | 259.92 g/mol | chemscene.com |

| Synonyms | Not available | chemscene.com |

| Physical Form | Solid or Liquid |

| Storage Temperature | Refrigerator (4°C) | glpbio.comchemscene.com |

Table 2: General Applications of 1,3-Dioxolane Derivatives in Chemical Research

| Application Area | Description | References |

|---|---|---|

| Protecting Groups | Used to protect aldehyde and ketone functional groups during multi-step organic synthesis. | wikipedia.orgnih.gov |

| Pharmaceuticals | Serve as intermediates and final products with a range of biological activities including antifungal, antibacterial, and antiviral properties. | nih.govchemicalbook.com |

| Agrochemicals | Used as intermediates in the synthesis of fungicides and plant growth regulators. | google.comsilverfernchemical.com |

| Polymers & Materials | Act as monomers, comonomers for polyacetals, and components in the development of new materials like flame retardants and green solvents. | wikipedia.orgnih.govsilverfernchemical.com |

| Solvents | 1,3-Dioxolane itself is a versatile solvent for polymers, resins, and other organic compounds. | wikipedia.orgsilverfernchemical.com |

Structure

3D Structure

Propriétés

IUPAC Name |

2,2-bis(bromomethyl)-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8Br2O2/c6-3-5(4-7)8-1-2-9-5/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOPJSMIEGALASX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)(CBr)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50312105 | |

| Record name | 2,2-BIS(BROMOMETHYL)-1,3-DIOXOLANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50312105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20599-01-3 | |

| Record name | 2,3-DIOXOLANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249809 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-BIS(BROMOMETHYL)-1,3-DIOXOLANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50312105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,2 Bis Bromomethyl 1,3 Dioxolane and Its Derivatives

Established Synthetic Routes to 2,2-Bis(bromomethyl)-1,3-dioxolane

The synthesis of 2,2-disubstituted-1,3-dioxolanes is a cornerstone of organic chemistry, primarily serving as a method for protecting 1,2-diols or carbonyl functionalities. The formation of this compound, a molecule with two reactive bromomethyl groups, provides a valuable building block for further chemical transformations.

Liquid Phase Synthesis Strategies and Optimization

Liquid-phase synthesis represents the most conventional approach for the preparation of dioxolanes. The primary method for synthesizing this compound involves the ketalization of 1,3-dibromoacetone (B16897) with ethylene (B1197577) glycol. This reaction is typically catalyzed by an acid.

A general and widely used method for the formation of 1,3-dioxolanes is the reaction of a ketone or aldehyde with ethylene glycol in the presence of an acid catalyst, with the removal of water to drive the equilibrium towards the product. For instance, the synthesis of various 2-substituted-1,3-dioxolanes has been achieved using this approach. In a related synthesis of 2-(bromomethyl)-1,3-dioxolane, bromoacetaldehyde (B98955) ethylene acetal (B89532) is prepared from the corresponding bromoacetal and ethylene glycol. guidechem.com Another approach involves the direct bromination of a methyl-substituted dioxolane, though this can sometimes lead to the undesired opening of the dioxolane ring. guidechem.com

Optimization of these liquid-phase syntheses often involves the choice of catalyst and the method of water removal. While traditional methods employ a Dean-Stark apparatus, other techniques can be utilized to improve yields and reaction times.

Table 1: Representative Liquid-Phase Synthesis of a Related Dioxolane

| Reactants | Catalyst | Solvent | Conditions | Product | Yield | Reference |

| Bromoacetaldehyde, Ethylene Glycol | Acid | Toluene | Reflux with water removal | 2-(Bromomethyl)-1,3-dioxolane | Not specified | guidechem.com |

Solid Phase Synthesis Approaches and Methodological Advancements

While liquid-phase synthesis is well-established, solid-phase synthesis (SPS) offers advantages in terms of purification and high-throughput applications. However, specific literature detailing the solid-phase synthesis of this compound is scarce. Nevertheless, general principles of SPS of dioxolane-containing molecules can be extrapolated.

One conceptual approach would involve the immobilization of either the diol or the ketone component onto a solid support. For example, a resin-bound ethylene glycol derivative could be reacted with 1,3-dibromoacetone in the presence of an acid catalyst. Alternatively, a resin-bound ketone could be reacted with ethylene glycol. Cleavage from the resin would then yield the desired product. The development of solid-phase synthesis strategies for related heterocyclic systems, such as those based on bromoacetal resins, demonstrates the feasibility of such approaches. google.com

Further advancements in this area would be beneficial for the generation of libraries of this compound derivatives for screening purposes.

Mechanistic Investigations of Formation Reactions

The formation of 1,3-dioxolanes from ketones and ethylene glycol proceeds via a well-understood acid-catalyzed mechanism. youtube.comyoutube.comlibretexts.org The key steps are as follows:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the ketone (in this case, 1,3-dibromoacetone), making the carbonyl carbon more electrophilic.

Nucleophilic Attack by Ethylene Glycol: One of the hydroxyl groups of ethylene glycol acts as a nucleophile and attacks the activated carbonyl carbon. This results in the formation of a hemiacetal intermediate.

Proton Transfer: A proton is transferred from the newly added hydroxyl group to the other hydroxyl group of the original ketone.

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, forming a resonance-stabilized oxocarbenium ion.

Intramolecular Cyclization: The remaining hydroxyl group of the ethylene glycol moiety attacks the carbocation, leading to the formation of the five-membered dioxolane ring.

Deprotonation: The final step involves the deprotonation of the remaining oxonium ion to regenerate the acid catalyst and yield the final this compound product.

The stereoselective formation of substituted 1,3-dioxolanes can be achieved through a three-component assembly involving an alkene, a carboxylic acid, and a silyl (B83357) enol ether, which proceeds via a 1,3-dioxolan-2-yl cation intermediate. nih.gov

Reactivity and Transformation Pathways of this compound

The chemical reactivity of this compound is dominated by the two bromomethyl groups, which are susceptible to a variety of transformations, particularly nucleophilic substitution reactions. The dioxolane ring itself is generally stable under neutral and basic conditions but can be cleaved under acidic conditions.

Nucleophilic Substitution Reactions at the Bromomethyl Centers

The bromine atoms on the methyl groups are good leaving groups, making the carbon atoms they are attached to electrophilic and prone to attack by nucleophiles. This allows for the introduction of a wide range of functional groups.

Common nucleophiles that can react with this compound include:

Amines: To form the corresponding diamino derivatives.

Alcohols and Phenols: To form diether compounds.

Thiols: To yield dithioether products.

Cyanide: To introduce nitrile functionalities.

Azide: To form diazido compounds, which can be further transformed.

These substitution reactions are typically carried out in the presence of a base to neutralize the HBr that is formed. The choice of solvent and reaction temperature can influence the rate and yield of the substitution. For example, a metal-free tandem atom transfer radical addition/elimination/nucleophilic substitution of alkenes with CBr4 and amines has been developed to synthesize α-amino-substituted gem-dibromo compounds. nih.gov

Table 2: Potential Nucleophilic Substitution Reactions of this compound

| Nucleophile | Product Type | Potential Application |

| Primary/Secondary Amine | Diamine | Synthesis of ligands, polymers |

| Alkoxide/Phenoxide | Diether | Pharmaceutical intermediates |

| Thiolate | Dithioether | Material science applications |

| Cyanide | Dinitrile | Precursor to dicarboxylic acids |

| Azide | Diazide | Click chemistry, heterocycle synthesis |

Derivatization Strategies for Functional Group Interconversion

Beyond simple nucleophilic substitution, the bromomethyl groups of this compound can be used in a variety of other derivatization strategies to achieve functional group interconversions.

One important transformation is the conversion of the bromomethyl groups to phosphonium (B103445) salts by reaction with triphenylphosphine. These phosphonium salts can then be used in Wittig-type reactions to form alkenes. Another strategy involves the reaction with magnesium to form a di-Grignard reagent, which can then be reacted with various electrophiles to create new carbon-carbon bonds.

Furthermore, the dioxolane ring itself can be considered a protecting group for a ketone. Under acidic conditions, the dioxolane can be hydrolyzed to reveal the 1,3-dibromoacetone functionality, which can then undergo its own set of reactions. This adds another layer of synthetic versatility to the molecule.

The development of efficient derivatization strategies is crucial for expanding the utility of this compound as a versatile building block in organic synthesis.

Electrophilic and Radical Reactions Involving the Dioxolane Ring

The reactivity of this compound is characterized by the interplay between the dioxolane ring and the two bromomethyl substituents.

Electrophilic Reactions: The dioxolane ring is an acetal, a functional group generally stable in neutral or basic conditions but susceptible to electrophilic attack under acidic conditions. youtube.com The reaction is initiated by the protonation of one of the oxygen atoms by an acid, which increases the electrophilicity of the adjacent acetal carbon. ncert.nic.inacs.org This is followed by nucleophilic attack, often by water, leading to the opening of the ring and ultimately hydrolysis back to the parent carbonyl (in this case, 1,3-dibromoacetone) and ethylene glycol. ncert.nic.inlibretexts.org This susceptibility to acid-catalyzed hydrolysis is a key consideration in synthetic planning, as the dioxolane is often employed as a protecting group for a carbonyl function that can be removed when desired. youtube.com The stability of the dioxolane ring to a wide range of non-acidic reagents allows for selective reactions at the bromomethyl groups without disturbing the acetal.

Radical Reactions: The carbon-bromine bonds in the two methyl groups are the primary sites for radical reactions. The C-Br bond is significantly weaker than C-H or C-C bonds, making it susceptible to homolytic cleavage to form a carbon-centered radical. wikipedia.org This can be initiated using standard radical initiators (e.g., AIBN) or photochemically. nih.gov

Once formed, the resulting radical can undergo several transformations:

Reduction (Dehalogenation): In the presence of a hydrogen atom donor, such as tributyltin hydride (Bu₃SnH) or certain silanes, the bromine atom can be replaced by hydrogen. wikipedia.orgrsc.org This provides a method for the synthesis of 2,2-dimethyl-1,3-dioxolane (B146691) from this compound.

Carbon-Carbon Bond Formation: The generated radical can add to alkenes or other unsaturated systems. A notable example is the Ueno-Stork reaction, which involves the radical cyclization of haloacetals onto an appended alkene, although this typically involves the radical center being further from the acetal ring. dntb.gov.ua

Halogen Atom Transfer (XAT): A thiyl radical catalyst under visible light can facilitate the transfer of the bromine atom, enabling transformations like dehalogenative deuteration. rsc.org

These radical pathways offer a complementary set of reactions to ionic transformations, proceeding under neutral conditions that are fully compatible with the acid-sensitive dioxolane ring.

Chemo- and Regioselective Transformations of the Compound

The presence of two identical reactive sites (the C-Br bonds) and a distinct functional group (the dioxolane ring) makes chemo- and regioselectivity critical considerations in the synthesis of derivatives.

Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another. wikipedia.orgyoutube.com

Reaction at C-Br vs. Dioxolane: Most nucleophilic and radical reactions can be performed with high chemoselectivity for the C-Br bonds. The dioxolane ring (an acetal) is inert to most bases, nucleophiles, reducing agents, and organometallic reagents, provided that acidic conditions are avoided. youtube.com Conversely, the dioxolane ring can be selectively targeted for hydrolysis using aqueous acid under mild conditions that would not affect the C-Br bonds. acs.org

Regioselectivity involves controlling reactions to occur at a specific position when multiple similar positions are available. youtube.com For this compound, this means selectively transforming one of the two equivalent bromomethyl groups. This is a significant synthetic challenge due to the molecule's C₂ symmetry. Achieving selective mono-substitution typically relies on several strategies:

Stoichiometric Control: Using one equivalent or a slight sub-stoichiometric amount of a nucleophile or reagent can favor the mono-substituted product, leaving a portion of the starting material unreacted.

Statistical Distribution: A reaction with one equivalent of a reagent will often yield a statistical mixture of starting material, mono-substituted product, and di-substituted product, which may then require chromatographic separation.

Modification of Reactivity: Once the first substitution occurs, the electronic or steric properties of the molecule may change, potentially slowing down the second substitution, although this effect is often minimal when the reactive centers are separated as they are in this molecule.

While specific, high-yielding regioselective reactions for this compound are not widely reported, the principles of controlling stoichiometry are the primary approach to favor mono-functionalization. scispace.com

| Selectivity Type | Preferred Reactive Site | Required Conditions | Unreactive Site(s) |

| Chemoselectivity | C-Br Bonds | Neutral or basic | Dioxolane Ring |

| Dioxolane Ring | Acidic (e.g., aq. HCl) | C-Br Bonds | |

| Regioselectivity | One C-Br Bond | Careful control of stoichiometry | Second C-Br Bond |

Catalytic Approaches in Synthesis Utilizing this compound

Catalysis offers efficient and selective methods for transforming this compound into a variety of useful derivatives.

Metal-Catalyzed Coupling Reactions

Transition metal catalysis, particularly with palladium, is a powerful tool for forming new carbon-carbon bonds from organohalides. wikipedia.org The C(sp³)-Br bonds in this compound can serve as electrophilic partners in cross-coupling reactions.

A prime example is the Suzuki-Miyaura reaction , which couples an organohalide with an organoboron compound (like a boronic acid) using a palladium catalyst and a base. wikipedia.orgdiva-portal.org While Suzuki couplings are most common for C(sp²)-halides, conditions have been developed for C(sp³)-halides as well. The reaction with this compound could theoretically proceed in a stepwise manner to first form a mono-arylated or mono-alkylated product, followed by a second coupling to yield a di-substituted product.

The relative reactivity of different types of C-Br bonds is a key factor. For instance, in molecules containing both C(sp²)-Br and C(sp³)-Br bonds, palladium catalysts often selectively react at the more reactive C(sp²)-Br site, leaving the C(sp³)-Br (like a bromomethyl group) intact. nih.gov For this compound, achieving selective mono-alkylation or mono-arylation via Suzuki coupling would require careful control over reaction conditions and stoichiometry to prevent the formation of the di-coupled product. Other metal-catalyzed reactions like Negishi (using organozinc) and Stille (using organotin) couplings could also be applied.

| Coupling Reaction | Metal Catalyst | Coupling Partner | Potential Product from this compound |

| Suzuki-Miyaura | Palladium (e.g., Pd(PPh₃)₄) | R-B(OH)₂ | 2-(Arylmethyl)-2-(bromomethyl)-1,3-dioxolane |

| Negishi | Palladium or Nickel | R-ZnX | 2-(Alkylmethyl)-2-(bromomethyl)-1,3-dioxolane |

| Heck | Palladium | Alkene | (Not a direct substitution of Br) |

| Sonogashira | Palladium/Copper | Terminal Alkyne | 2-(Alkynylmethyl)-2-(bromomethyl)-1,3-dioxolane |

Organocatalytic Applications

Organocatalysis, the use of small organic molecules as catalysts, provides a metal-free approach to synthesis. This compound can serve as a key electrophile in these reactions.

A prominent application is in the α-alkylation of aldehydes or ketones. acs.org In a typical mechanism, a chiral secondary amine catalyst (like a proline derivative) reacts with an aldehyde to form a nucleophilic enamine. rsc.org This enamine can then attack one of the electrophilic bromomethyl groups of this compound in an Sₙ2 reaction. This forms a new carbon-carbon bond, and upon hydrolysis, yields the α-alkylated aldehyde product while regenerating the organocatalyst. This strategy allows for the enantioselective formation of quaternary carbon centers.

Furthermore, recent advances in photoredox organocatalysis allow for the generation of carbon radicals from alkyl halides under mild, visible-light conditions. nih.govnih.gov An organocatalyst can react with the alkyl halide to form an intermediate that is susceptible to photo-induced single-electron transfer, generating a radical that can participate in various C-C bond-forming reactions. nih.gov This opens up new pathways for utilizing this compound in organocatalytic systems that are not reliant on traditional enamine/iminium activation.

Biocatalytic Transformations of the Compound

Biocatalysis utilizes enzymes to perform chemical transformations, often with high selectivity and under environmentally benign conditions. While specific studies on the biocatalytic transformation of this compound are scarce, the reactivity of similar molecules suggests potential applications.

The most probable biocatalytic reaction for this compound is dehalogenation . nih.gov A class of enzymes known as dehalogenases catalyzes the cleavage of carbon-halogen bonds. nih.gov These enzymes are found in various microorganisms and often play a role in the degradation of halogenated environmental pollutants. nih.govnih.gov There are several known mechanisms for enzymatic dehalogenation:

Hydrolytic Dehalogenation: A hydrolase enzyme uses a nucleophilic residue to attack the carbon bearing the halogen, displacing it. A subsequent hydrolysis step regenerates the enzyme and releases an alcohol.

Reductive Dehalogenation: The C-X bond is cleaved by the addition of two electrons from a cofactor like coenzyme F430, replacing the halogen with hydrogen.

Oxidative Dehalogenation: Cytochrome P450 enzymes can hydroxylate a C-H bond adjacent to the halogen, leading to an unstable intermediate that eliminates HX.

Enzymes from certain bacteria have been shown to dehalogenate dihaloalkanes and bromoalkanes, suggesting that a suitable dehalogenase could potentially act on this compound to produce the corresponding mono- or di-hydroxylated product, or the reduced methyl derivative. epa.govnih.gov Such transformations would offer a green alternative to traditional chemical methods. However, identifying or engineering an enzyme with high activity and selectivity for this specific substrate remains an area for future research.

Applications of 2,2 Bis Bromomethyl 1,3 Dioxolane in Materials Science and Polymer Chemistry

Role as a Precursor for Monomer and Crosslinking Agent Synthesis

The presence of two bromomethyl (-CH₂Br) groups allows 2,2-Bis(bromomethyl)-1,3-dioxolane to act as a potent precursor in polymerization reactions. These reactive sites can undergo nucleophilic substitution reactions, enabling the molecule to be incorporated into polymer chains or to link different chains together.

The bifunctional nature of this compound makes it an ideal candidate for constructing diverse and novel polymeric architectures. By reacting with difunctional or polyfunctional comonomers, it can participate in step-growth polymerization to yield linear or branched polymers. More significantly, its two reactive arms allow it to function as a crosslinking agent, a critical component for transforming thermoplastics into thermosets or creating hydrogels from water-soluble polymers. sigmaaldrich.com Crosslinking establishes a three-dimensional molecular network, which can significantly enhance the mechanical strength, thermal stability, and chemical resistance of the resulting material. sigmaaldrich.com

The general principle of crosslinking involves connecting polymer chains, and molecules with multiple reactive sites, such as this compound, are essential for this process. sigmaaldrich.com For example, it could theoretically be used to crosslink polymers containing nucleophilic groups like amines or thiols, thereby creating a stable, insoluble network structure.

The incorporation of the 1,3-dioxolane (B20135) moiety into a polymer backbone can impart specific functionalities to the material. Polymers based on 1,3-dioxolane have demonstrated high potential in applications such as gas separation and solid-state electrolytes. digitellinc.comrsc.org For instance, polymers with a high content of ether oxygen, like that found in the dioxolane ring, show a strong affinity for carbon dioxide, making them excellent candidates for CO₂/N₂ separation membranes. digitellinc.com Research on poly(1,3-dioxolane) acrylate (B77674) has shown that such materials can exhibit high CO₂ permeability and selectivity. digitellinc.com

By using this compound as a building block or crosslinker, it is possible to create functional polymeric materials that combine the inherent properties of the dioxolane unit with improved structural integrity. For example, crosslinking a poly(1,3-dioxolane)-based polymer electrolyte could enhance its mechanical robustness, a crucial factor for its application in long-life lithium metal batteries. rsc.org The bromine atoms also offer sites for post-polymerization modification, allowing for the attachment of other functional groups to further tailor the material's properties.

| Potential Monomer/Crosslinker from this compound | Potential Reaction | Resulting Polymer Feature |

| Diamine derivative | Reaction with a diamine | Polyamide with dioxolane units |

| Diol derivative | Reaction with a diacid | Polyester (B1180765) with dioxolane units |

| As a crosslinker | Reaction with nucleophilic polymer (e.g., Polyamine) | Crosslinked, stable polymer network |

Integration of this compound into Supramolecular Systems

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent intermolecular forces. The structure of this compound provides a scaffold that can be functionalized to create components for such systems.

The two reactive bromomethyl groups on this compound can be thought of as "handles" for attaching molecular recognition motifs. Through nucleophilic substitution, moieties capable of specific interactions—such as hydrogen bonding, π-π stacking, or metal coordination—can be introduced. This transforms the simple dioxolane derivative into a building block (a "synthon") for self-assembly. For example, attaching groups that can form strong, directional hydrogen bonds could lead to the spontaneous formation of ordered supramolecular chains or sheets in solution. The central dioxolane ring acts as a rigid spacer, influencing the geometry and orientation of the assembled structure.

In host-guest chemistry, a larger "host" molecule selectively binds a smaller "guest" molecule. Derivatives of this compound could be designed to act as hosts. By replacing the bromine atoms with macrocyclic structures like crown ethers or cyclodextrins, a new molecule with a binding cavity can be synthesized. The dioxolane unit would serve as a structural backbone, and the attached macrocycles would provide the pockets for capturing specific guest ions or small organic molecules. Such systems are fundamental to the development of chemical sensors, molecular transport systems, and stimuli-responsive materials.

Advanced Materials Development from this compound Derivatives

The versatility of this compound allows for its derivatization into a range of advanced materials with specialized properties. The key lies in the strategic replacement of the bromine atoms to introduce new functionalities.

One area of potential application is in the development of flame retardants. Similar polybrominated compounds, such as 2,2-Bis(bromomethyl)propane-1,3-diol, are known reactive flame retardants used in unsaturated polyester resins and polyurethane foams. nih.govnih.gov The high bromine content of this compound suggests it could be investigated for similar applications, where it would be chemically incorporated into a polymer to reduce its flammability.

Furthermore, derivatives of 1,3-dioxolane have been explored for biomedical applications. rsc.orgnih.gov For example, functional polyesters containing dioxepane (a related seven-membered ring) have been used to create biodegradable polymeric prodrugs for intracellular drug delivery. rsc.org By modifying this compound with biocompatible side chains and drug molecules, it is conceivable to design novel drug delivery systems or specialized biomaterials.

| Derivative of this compound | Modification | Potential Application | Relevant Analogy |

| Polyol Derivative | Substitution of Br with -OH | Precursor for polyurethanes, polyesters | 2,2-Bis(bromomethyl)propane-1,3-diol nih.gov |

| Azide Derivative | Substitution of Br with -N₃ | Precursor for "click" chemistry reactions | Synthesis of triazoles sigmaaldrich.com |

| Phosphonium (B103445) Salt Derivative | Reaction with phosphines | Potential flame retardants, ionic liquids | General flame retardant chemistry |

| Amine Derivative | Substitution of Br with amine groups | pH-responsive materials, drug delivery | Functional MDR modulators nih.gov |

Composites and Nanocomposites

No research findings or data are available to describe the application of this compound in the formulation or synthesis of composites and nanocomposites.

Responsive and Stimuli-Sensitive Materials

No research findings or data are available to describe the incorporation or use of this compound in the development of responsive or stimuli-sensitive materials.

Medicinal Chemistry and Pharmaceutical Intermediate Research with 2,2 Bis Bromomethyl 1,3 Dioxolane

Utility as a Key Organic Synthetic Intermediate in Pharmaceutical Production

There is no publicly available scientific literature demonstrating the use of 2,2-Bis(bromomethyl)-1,3-dioxolane as a key intermediate in the industrial production of pharmaceuticals.

Synthesis of Active Pharmaceutical Ingredients (APIs) utilizing the Compound

No specific Active Pharmaceutical Ingredients (APIs) have been identified in published research where the synthesis explicitly utilizes this compound as a starting material or intermediate.

Design and Synthesis of Drug Discovery Scaffolds Derived from this compound

There is a lack of published studies on the design and synthesis of drug discovery scaffolds that are directly derived from this compound. The potential of this compound to serve as a central scaffold for generating libraries of diverse molecules for high-throughput screening has not been explored in the available literature.

Investigations into Bioactive Analogs and Lead Compound Optimization

No investigations into the synthesis of bioactive analogs or the optimization of lead compounds originating from a this compound core have been reported. The structure-activity relationships of derivatives of this compound are therefore unknown.

Theoretical and Computational Chemistry Studies of 2,2 Bis Bromomethyl 1,3 Dioxolane

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in modern chemistry for predicting the electronic structure and reactivity of molecules. These methods, which are based on the principles of quantum mechanics, can provide valuable insights into the distribution of electrons and the energetic properties of a molecule like 2,2-bis(bromomethyl)-1,3-dioxolane.

Electronic Structure: The arrangement of electrons in a molecule determines its chemical properties. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly used to calculate the molecular orbitals and electron density. For this compound, these calculations would reveal the locations of high and low electron density, which are crucial for understanding its interactions with other molecules. The presence of electronegative oxygen and bromine atoms would significantly influence the electronic landscape of the molecule.

Reactivity Prediction: The electronic structure is directly linked to a molecule's reactivity. Computational methods can quantify this through various descriptors. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO gap is an indicator of the molecule's stability and reactivity. A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps are another powerful tool derived from quantum chemical calculations. An MEP map of this compound would visualize the regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for nucleophilic and electrophilic attack.

Some basic computational predictions for this compound have been reported, which provide a glimpse into its general properties.

Table 1: Computed Properties for this compound

| Property | Value | Source |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 18.46 Ų | chemscene.com |

| logP | 1.5193 | chemscene.com |

| Hydrogen Bond Acceptors | 2 | chemscene.com |

| Hydrogen Bond Donors | 0 | chemscene.com |

This data is based on computational models from chemical suppliers and provides a basic overview of the molecule's properties.

Computational Modeling of Reaction Mechanisms Involving the Compound

Computational modeling is an indispensable tool for elucidating the step-by-step pathways of chemical reactions. pnnl.gov For a molecule like this compound, which has reactive bromomethyl groups, understanding its reaction mechanisms is key to predicting its chemical behavior and potential applications in synthesis.

Transition State Theory: A primary goal of modeling reaction mechanisms is to locate the transition state (TS), which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. Computational methods can calculate the geometry and energy of these transient structures.

For example, in a nucleophilic substitution reaction involving one of the bromomethyl groups of this compound, computational modeling could be used to map out the energy profile of the reaction, identifying the transition state and any intermediate species. This would help in understanding whether the reaction proceeds through an SN1 or SN2 mechanism.

Reaction Dynamics: Beyond static points on a potential energy surface, computational chemistry can also simulate the dynamics of a reaction, providing a more complete picture of the chemical transformation. pnnl.gov

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of a molecule is not static but exists as an ensemble of different conformations. Conformational analysis and molecular dynamics simulations are computational techniques used to explore these different spatial arrangements and their relative energies.

Conformational Analysis: The 1,3-dioxolane (B20135) ring is known to be flexible. researchgate.net A detailed conformational analysis of this compound would involve systematically exploring the different possible arrangements of the ring and the two bromomethyl substituents. This is typically done by rotating the single bonds in the molecule and calculating the energy of each resulting conformation. The goal is to identify the lowest energy (most stable) conformations. For the 1,3-dioxolane ring, common conformations include the "envelope" and "half-chair" forms. The bulky bromomethyl groups would likely have a significant impact on the preferred conformation due to steric hindrance.

Molecular Dynamics (MD) Simulations: MD simulations provide a time-resolved view of a molecule's motion. guidechem.com In an MD simulation of this compound, the molecule would be placed in a simulated environment (e.g., a solvent box), and the motion of all atoms would be calculated over time based on a force field. This would allow for the observation of conformational changes as they happen, providing insights into the flexibility of the molecule and the timescales of different motions.

Prediction of Spectroscopic Signatures for Characterization and Identification

Computational chemistry can predict various spectroscopic properties of a molecule, which is invaluable for its characterization and identification.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Quantum chemical calculations can predict the chemical shifts of ¹H and ¹³C atoms in a molecule. For this compound, these predictions would be based on the calculated electron density around each nucleus. Comparing the predicted NMR spectra with experimentally obtained spectra can confirm the structure of the compound.

Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Computational methods can calculate the frequencies and intensities of these vibrations. researchgate.net A theoretical vibrational spectrum for this compound would show characteristic peaks for the C-Br, C-O, and C-H stretching and bending modes. This information can aid in the interpretation of experimental IR and Raman spectra.

A comparative study on similar molecules, 4-bromomethyl-5-methyl-1,3-dioxol-2-one and 4,5-bis(bromomethyl)-1,3-dioxol-2-one, utilized DFT calculations to optimize their geometries and predict their vibrational spectra (FTIR and FT-Raman). researchgate.net A similar approach for this compound would provide a theoretical basis for its spectroscopic characterization.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Predicted Feature | Description |

|---|---|---|

| ¹³C NMR | Chemical Shift (ppm) | Distinct signals for the quaternary carbon C2, the methylene (B1212753) carbons of the dioxolane ring, and the bromomethyl carbons. |

| ¹H NMR | Chemical Shift (ppm) | Signals for the protons on the dioxolane ring and the protons of the bromomethyl groups. |

This table is illustrative and represents the type of data that would be generated from computational predictions. Specific values are not provided as they are not available in the searched literature.

Environmental Considerations and Sustainable Practices in Research and Development of 2,2 Bis Bromomethyl 1,3 Dioxolane

Principles of Green Chemistry Applied to the Synthesis of the Compound

The integration of green chemistry principles into the synthesis of 2,2-Bis(bromomethyl)-1,3-dioxolane is critical for minimizing its environmental footprint. wikipedia.orgroyalsocietypublishing.org These principles aim to reduce waste, use less hazardous materials, and improve energy efficiency. wikipedia.orgcompoundchem.com

Conventional synthesis routes for similar brominated dioxolanes often involve the use of hazardous reagents like elemental bromine and volatile organic solvents, which pose significant environmental and safety risks. google.comresearchgate.net For instance, a common method for producing related compounds involves reacting a ketone with an alcohol in the presence of a strong acid, followed by bromination, which can generate substantial waste and has poor atom economy. google.comchemicalbook.com

In contrast, a greener approach would focus on several key areas:

Safer Reagents: Replacing elemental bromine with safer alternatives is a primary goal. rsc.org Options include using N-bromosuccinimide (NBS) or employing oxidative bromination techniques that use bromide salts (like KBr or NaBr) in conjunction with a clean oxidant such as hydrogen peroxide. researchgate.netrsc.org This avoids handling highly toxic and corrosive Br₂, and the byproducts are often more benign.

Alternative Energy Sources: Microwave-assisted and ultrasound-assisted syntheses have demonstrated significant advantages for producing dioxolane derivatives. royalsocietypublishing.org These methods can dramatically reduce reaction times, increase yields, and lower energy consumption compared to conventional heating. royalsocietypublishing.org

Greener Solvents and Solvent-Free Conditions: The twelve principles of green chemistry emphasize reducing or eliminating the use of auxiliary substances like solvents. compoundchem.comacs.org Research has shown that the synthesis of some dioxolanes can be performed under solvent-free conditions, for example, by using the reactants themselves as the medium or employing solid-state reactions. royalsocietypublishing.org When a solvent is necessary, substituting hazardous organic solvents with greener alternatives like water, ionic liquids, or bio-based solvents is preferred. royalsocietypublishing.orgsustainability-directory.com

The following table compares a conventional synthesis approach for a related compound with a potential greener alternative, highlighting key green chemistry metrics.

| Feature | Conventional Synthesis (Illustrative) | Greener Synthesis (Proposed) |

| Brominating Agent | Elemental Bromine (Br₂) | Sodium Bromide (NaBr) with Hydrogen Peroxide (H₂O₂) |

| Solvent | Chlorinated Solvents (e.g., Dichloromethane) | Water or Solvent-Free |

| Energy Source | Conventional Reflux (High Energy) | Microwave Irradiation (Reduced Time & Energy) |

| Catalyst | Stoichiometric Strong Acid | Recyclable Solid Acid Catalyst |

| Atom Economy | Lower, due to byproducts from brominating agent | Higher, with water as the main byproduct |

| Waste Profile | Halogenated organic waste, acidic aqueous waste | Benign salt solution, water |

Sustainable Methodologies for Handling and Application in Laboratory Settings

Once synthesized, the responsible handling of this compound in a laboratory setting is crucial for protecting both researchers and the environment. Sustainable lab practices focus on minimizing exposure, conserving resources, and reducing waste generation at the source. rsc.orgsustainability-directory.com

Hazard Identification and Containment: this compound, as a brominated organic compound, is expected to be an irritant to the skin, eyes, and respiratory system. echemi.comthermofisher.com Safety data for analogous compounds confirm these hazards. chemicalbook.comsigmaaldrich.com Therefore, all handling should occur within a properly functioning chemical fume hood to prevent the release of vapors. strath.ac.uknottingham.ac.uk Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. chemicalbook.comfishersci.com

Resource Efficiency and Process Optimization:

Energy Conservation: Fume hoods are significant energy consumers in a lab. princeton.edu A simple sustainable practice is to keep the fume hood sash closed or as low as possible when not actively working. nottingham.ac.uk Additionally, choosing energy-efficient equipment for any purification or analysis steps, such as vacuum distillation or chromatography, contributes to a greener lab. thermofisher.com

Water Conservation: Many laboratory procedures use water for cooling. Replacing traditional water condensers with waterless air condensers or using a recirculating water chiller can save thousands of liters of water and prevent potential lab floods. nottingham.ac.uk

Microscale Chemistry: Whenever feasible, experiments should be conducted on the smallest possible scale. princeton.edu This "microscale chemistry" approach reduces the quantity of chemicals used, minimizes potential hazards, and significantly decreases the amount of waste generated. princeton.edu

Inventory Management and Chemical Sharing: To prevent the accumulation of unused or expired chemicals, a robust chemical inventory system is essential. sustainability-directory.comstrath.ac.uk This helps track what is on hand and avoids unnecessary purchases. Sharing chemicals between research groups is another effective strategy to reduce waste and procurement costs. strath.ac.uk Practicing "just-in-time" purchasing, where chemicals are ordered only when needed, further minimizes the risk of surplus and subsequent disposal. princeton.edu

Waste Management and Minimization Strategies in Research Contexts

Effective waste management for this compound begins with the principle of waste minimization during the synthesis and handling stages. thermofisher.comrowan.edu However, some waste generation is inevitable in a research context.

Segregation and Collection: Proper waste segregation is the cornerstone of responsible laboratory waste management. strath.ac.uk Halogenated organic waste, such as leftover this compound and any solvents contaminated with it, must be collected in a dedicated, clearly labeled, and sealed container. chemtalk.com.au This is crucial because halogenated compounds require specialized disposal methods, typically high-temperature incineration, and must not be mixed with non-halogenated solvent waste. oc-praktikum.de

Treatment and Disposal:

Halogenated Waste: The primary disposal route for brominated organic compounds is incineration at high temperatures in specialized facilities equipped with scrubbers to neutralize the resulting hydrogen bromide (HBr) gas.

Neutralization of Spills: Small spills of brominated compounds in the lab can be neutralized. A solution of sodium thiosulfate (B1220275) can be used to reduce elemental bromine to bromide ions, which are less harmful. chemtalk.com.auresearchgate.net However, for a compound like this compound, the primary response should be absorption with an inert material (like vermiculite (B1170534) or sand), followed by collection into the hazardous waste container.

Contaminated Materials: All materials that come into contact with the compound, such as gloves, pipette tips, and paper towels, must be disposed of as solid hazardous waste.

Recycling and Recovery: While direct recycling of a specific research chemical like this is unlikely, the solvents used during its synthesis or purification can often be recycled. oc-praktikum.de If a single solvent is used in large quantities for a process like chromatography, it can be collected separately and purified by distillation for reuse within the lab. oc-praktikum.de This reduces both the cost of purchasing new solvent and the environmental impact of disposal. In some industrial settings, bromine itself can be recovered from bromide salts in aqueous waste streams and recycled, representing a circular economy approach. chimia.ch

| Waste Stream | Handling and Segregation | Disposal/Treatment Method | Sustainable Practice |

| Unused/Surplus Compound | Collect in designated, sealed, and labeled halogenated waste container. | High-temperature incineration by a licensed waste handler. | Minimize surplus through careful planning and microscale synthesis. princeton.edu |

| Contaminated Solvents | Collect in designated halogenated liquid waste container. Do not mix with non-halogenated waste. | High-temperature incineration. | Recycle solvents by distillation when possible. oc-praktikum.de |

| Aqueous Waste | Test for halogen content. If contaminated, treat as halogenated waste. | Neutralization (if applicable) followed by appropriate disposal. | Use greener synthesis routes that avoid generating contaminated aqueous streams. |

| Contaminated Labware (Gloves, etc.) | Collect in a labeled solid hazardous waste bag/container. | High-temperature incineration. | Use reusable glassware instead of single-use plastics where feasible. sustainability-directory.com |

By embedding these principles of green chemistry, sustainable handling, and diligent waste management into the lifecycle of this compound, the scientific community can continue its work while upholding its responsibility to protect the environment.

Advanced Analytical Methodologies for Characterization and Quantification in Research

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry, IR Spectroscopy)

Spectroscopic methods are indispensable for determining the molecular structure of a compound. For 2,2-Bis(bromomethyl)-1,3-dioxolane, Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy would each provide unique and complementary information.

Mass Spectrometry (MS) is critical for determining the molecular weight and elemental composition. The mass spectrum of this compound is expected to show a characteristic isotopic pattern for a molecule containing two bromine atoms. While a spectrum for the target compound is not available, a related compound, 2-Bromomethyl-1,3-dioxolane, has been analyzed. nist.gov

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show strong C-O stretching vibrations characteristic of the dioxolane ring and C-Br stretching vibrations. Data for the related compound 2-Bromomethyl-1,3-dioxolane is available and provides insight into the expected spectral features. chemicalbook.com

Interactive Table: Spectroscopic Data for 2-Bromomethyl-1,3-dioxolane (Analogue)

| Technique | Type | Observed Signals/Peaks (for 2-Bromomethyl-1,3-dioxolane) | Reference |

|---|---|---|---|

| NMR | ¹H NMR | Data not fully detailed in search results. | chemicalbook.com |

| NMR | ¹³C NMR | Data not detailed in search results. | nih.gov |

| Mass Spec. | Electron Ionization | Molecular Weight: 167.001 | nist.gov |

Chromatographic Separations for Purity Assessment and Reaction Monitoring (e.g., GC-MS, HPLC)

Chromatographic techniques are essential for separating the target compound from impurities and for monitoring the progress of a chemical reaction.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for the analysis of volatile and thermally stable compounds like this compound. It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. While specific methods for the target compound are not detailed, methods for other brominated flame retardants are well-established and would be adaptable. researchgate.netthermofisher.comnih.gov The analysis would involve injecting a solution of the compound into the GC, where it is vaporized and separated from other components in a capillary column before being detected by the mass spectrometer.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of compounds that may not be suitable for GC due to low volatility or thermal instability. For this compound, a reverse-phase HPLC method would likely be employed. A method for the related compound 2-Bromomethyl-1,3-dioxolane uses a C18 column with a mobile phase of acetonitrile (B52724) and water. sielc.com

Interactive Table: Chromatographic Data for Related Dioxolanes

| Technique | Compound | Column | Mobile Phase/Conditions | Detection | Reference |

|---|---|---|---|---|---|

| HPLC | 2-Bromomethyl-1,3-dioxolane | Newcrom R1 (RP) | Acetonitrile, Water, Phosphoric Acid | MS-compatible (with Formic Acid) | sielc.com |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

Currently, there are no published crystal structures for this compound in the Cambridge Structural Database. Obtaining single crystals of sufficient quality would be the first step in such an analysis. The resulting data would be invaluable for understanding intermolecular interactions in the solid state and for correlating its structure with its physical properties.

Hyphenated Techniques for Comprehensive Analysis of Complex Mixtures

The analysis of this compound in complex matrices, such as environmental samples or in formulations, would necessitate the use of hyphenated analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) , as mentioned earlier, is a primary tool. For trace analysis, high-resolution mass spectrometry (HRMS) coupled with GC can provide very low detection limits and high selectivity, which is crucial for distinguishing the target compound from a complex background matrix. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) would be another powerful tool, particularly for analyzing the compound and its potential degradation products in liquid samples. The choice between GC-MS and LC-MS would depend on the volatility and thermal stability of the analytes of interest.

The use of tandem mass spectrometry (MS/MS) in conjunction with either GC or LC can further enhance selectivity and sensitivity, allowing for confident identification and quantification even at very low concentrations. nih.gov

Future Research Directions and Translational Perspectives

Exploration of Novel Reactivity and Unconventional Synthetic Pathways

The twin bromomethyl groups attached to a single carbon atom make 2,2-Bis(bromomethyl)-1,3-dioxolane a versatile precursor for a variety of chemical transformations. Future research could unlock novel reactivity patterns and establish unconventional synthetic routes.

One area of exploration lies in its use as a building block for the synthesis of spirocyclic compounds. The gem-dibromo functionality is well-suited for the construction of rings spiro-fused at the C2 position of the dioxolane ring. The synthesis of spiro-imidazobenzodiazepines has been reported, highlighting the potential of this compound in medicinal chemistry for creating three-dimensional molecular architectures. beilstein-journals.org Further investigation into reactions with various dinucleophiles could lead to a diverse library of spiro-heterocycles with potential biological activities.

Moreover, the reactivity of the C-Br bonds opens doors for organometallic chemistry. The formation of di-Grignard or di-lithium reagents from this compound could provide a novel nucleophilic building block. However, the stability of such reagents would be a critical challenge to overcome. Success in this area would enable the introduction of the dioxolane-containing quaternary carbon into a wide range of organic molecules.

The development of novel polymerization strategies utilizing this compound as a monomer or cross-linking agent is another promising direction. Its bifunctional nature could be exploited in condensation or ring-opening polymerizations to create novel polymers with unique properties, potentially for applications in materials science.

Emerging Interdisciplinary Applications Beyond Current Scope

The unique structure of this compound suggests its potential utility in various interdisciplinary fields beyond traditional organic synthesis.

In medicinal chemistry, the dioxolane moiety can act as a bioisostere for other functional groups, potentially improving the pharmacokinetic properties of drug candidates. The ability to generate complex spirocyclic scaffolds from this compound is particularly relevant, as spirocycles are increasingly recognized for their potential to enhance the potency and selectivity of drug molecules. researchgate.net

In the field of materials science, the incorporation of the dioxolane unit into polymer backbones could influence properties such as thermal stability, degradability, and solvent resistance. The presence of the protected diol offers the potential for post-polymerization modification, allowing for the introduction of further functionality. The structural similarity to 2,2-Bis(bromomethyl)propane-1,3-diol, a known flame retardant, suggests that polymers derived from this compound might also exhibit flame retardant properties. nih.gov

Furthermore, the ability to deprotect the dioxolane to reveal the diol functional group under specific conditions could be exploited in the design of stimuli-responsive materials or in the development of protecting group strategies for complex molecule synthesis.

Challenges and Opportunities in Bridging Fundamental Research to Applied Sciences

Translating the potential of this compound from fundamental research to practical applications presents both challenges and opportunities.

A significant challenge lies in the limited commercial availability and the development of cost-effective and scalable synthetic routes for its production. While some suppliers offer the compound, its widespread use will depend on more efficient manufacturing processes.

Another hurdle is the potential environmental and toxicological impact of brominated organic compounds. Thorough investigation into the biodegradability and toxicity of this compound and its derivatives will be crucial for its acceptance in commercial applications, particularly in pharmaceuticals and consumer materials.

Despite these challenges, the opportunities are substantial. The versatility of this compound as a synthetic building block provides a platform for the discovery of new molecules with novel properties. Collaborative efforts between academic researchers and industrial partners will be essential to explore its full potential. Focused research on its application in high-value areas such as medicinal chemistry and advanced materials could provide the impetus for overcoming the existing challenges. The development of "green" synthetic methods for its production and derivatization would also enhance its attractiveness for industrial applications.

Q & A

Q. What are the optimized synthetic routes for 2,2-bis(bromomethyl)-1,3-dioxolane, and how can reaction conditions be tailored to improve yield?

The synthesis typically involves bromination of 1,3-dioxolane derivatives. Key methods include:

- Acid-catalyzed bromination : Reacting 1,3-dioxolane with bromomethylating agents (e.g., HBr or PBr₃) under controlled conditions. Acid catalysts (e.g., H₂SO₄) enhance electrophilic substitution .

- Two-step halogenation : Initial hydroxymethylation followed by bromination, achieving yields >80% with purity >95% (GC) under inert atmospheres .

Q. Optimization Parameters :

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 40–60°C | Prevents decomposition |

| Solvent | Dichloromethane | Enhances solubility |

| Catalyst Loading | 5–10 mol% H₂SO₄ | Balances reactivity vs. side reactions |

Q. How do the bromine substituents influence the compound’s reactivity in nucleophilic substitution reactions?

The two bromomethyl groups create a highly electrophilic dioxolane ring, enabling:

- SN2 reactions : Rapid substitution with amines, thiols, or alkoxides to form functionalized dioxolanes .

- Steric effects : The geminal bromines increase steric hindrance, slowing reactions with bulky nucleophiles. Kinetic studies show a 30% reduction in reaction rate with tert-butanol vs. methanol .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s carcinogenicity in rodent models, and how do metabolic pathways modulate toxicity?

- DNA alkylation : Bromine groups form covalent adducts with guanine, inducing mutations. Rodent studies show hepatic tumors at doses >50 mg/kg/day .

- Glucuronidation : Detoxification via UDP-glucuronosyltransferase (UGT) enzymes reduces bioavailability. Human hepatocyte assays indicate 60% lower bioactivation vs. rat models, suggesting species-specific risk .

Q. Contradictions in Data :

| Study Type | Species | Tumor Incidence | Proposed Resolution |

|---|---|---|---|

| 2-year bioassay | Rat | High (Liver/Kidney) | Use humanized UGT models |

| In vitro metabolic | Human | Low | Cross-species enzyme profiling |

Q. How can this compound be utilized in synthesizing chemically recyclable polymers?

The compound serves as a crosslinker in reversible-deactivation polymerization (RDR) :

Q. Key Reaction Metrics :

| Parameter | Value |

|---|---|

| Polymerization Rate | 0.8 h⁻¹ (70°C) |

| Depolymerization | 98% yield (1M HCl) |

Q. What analytical methods are most effective for detecting trace environmental residues of this compound?

Q. Environmental Persistence :

| Medium | Half-life | Implications |

|---|---|---|

| Water | >180 days | Bioaccumulation risk |

| Soil | 90–120 days | Requires remediation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.